![molecular formula C14H10OS2 B2777622 5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one CAS No. 1164537-25-0](/img/structure/B2777622.png)
5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one
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Overview
Description
The compound “5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one” is a chemical substance with the CAS Number: 1164537-25-0 . It has a molecular weight of 259.37 and its IUPAC name is (Z)-5-benzylidene-5,6-dihydro-1lambda3-thieno [2,3-b]thiopyran-4 (1H)-one .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is between 28 C . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including thiophenes and thieno[2,3-b]thiopyrans, have garnered attention for their structural significance in medicinal chemistry. These compounds are integral as bioactive molecules in the design of drugs targeting various diseases. The review by Ostrowski et al. (2022) emphasizes the importance of furan and thiophene rings as bioisosteric replacements for aryl substituents in nucleobases, nucleosides, and their analogues, demonstrating significant antiviral, antitumor, and antimycobacterial activities. This research highlights the versatility and efficacy of such heterocyclic compounds in developing new therapeutic agents (Ostrowski, 2022).
Hybrid Catalysts in Organic Synthesis
Hybrid catalysts have been identified as crucial for synthesizing complex organic compounds, including pyranopyrimidine scaffolds, which have broad pharmaceutical applications. Parmar et al. (2023) reviewed the use of diverse hybrid catalysts in synthesizing substituted pyranopyrimidines, highlighting the methodology's efficiency and versatility in developing lead molecules for medicinal and pharmaceutical industries. This underscores the potential of "5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one" and related compounds in facilitating complex synthesis processes through catalysis (Parmar, Vala, & Patel, 2023).
Carcinogenic Potential of Thiophene Analogues
Research into the carcinogenic potential of thiophene analogues, including compounds similar to "5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one," provides insights into their safety profile. Ashby et al. (1978) synthesized and evaluated thiophene analogues of known carcinogens, assessing their potential carcinogenicity through in vitro assays. This study is pivotal in understanding the toxicological aspects of thiophene derivatives, contributing to safer drug design and development processes (Ashby, Styles, Anderson, & Paton, 1978).
Safety And Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of "Warning" . The hazard statements include H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(5Z)-5-benzylidenethieno[2,3-b]thiopyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS2/c15-13-11(8-10-4-2-1-3-5-10)9-17-14-12(13)6-7-16-14/h1-8H,9H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUCMEOZCWWVJS-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C3=C(S1)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2)/C(=O)C3=C(S1)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one |
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